6-Chloro-3-hydrazinyl-4-methylpyridazine
Overview
Description
6-Chloro-3-hydrazinyl-4-methylpyridazine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It can undergo nickel catalyzed cross coupling reaction with aromatic and heteroaromatic halides, to give the corresponding substituted aryl- and heteroaryl pyridazines .
Synthesis Analysis
The synthesis of 6-Chloro-3-hydrazinyl-4-methylpyridazine involves heating a mixture of 6-chloro-3-hydrazino-4-methylpyridazine and formic acid on a boiling water bath for 30 minutes. The mixture is then cooled and excess acid is removed by distillation under reduced pressure. The residual damp solid is dissolved in methylene chloride and washed with aqueous saturated sodium bicarbonate solution. The organic solution is then dried over anhydrous sodium sulfate and filtered through Celite. The solvent is evaporated to leave a residual tan solid. This is recrystallized from ethyl acetate to give 6-chloro-8-methyl-1,2,4-triazolo .Molecular Structure Analysis
The molecular formula of 6-Chloro-3-hydrazinyl-4-methylpyridazine is C5H7ClN4 . The molecular weight is 158.59 g/mol .Chemical Reactions Analysis
6-Chloro-3-hydrazinyl-4-methylpyridazine can undergo nickel catalyzed cross coupling reaction with aromatic and heteroaromatic halides, to give the corresponding substituted aryl- and heteroaryl pyridazines .Physical And Chemical Properties Analysis
6-Chloro-3-hydrazinyl-4-methylpyridazine has a molecular weight of 158.59 g/mol . It has a high GI absorption and is very soluble with a solubility of 3.41 mg/ml .Scientific Research Applications
Materials Science and Organic Electronics
The π-conjugated system in the pyridazine ring makes this compound relevant for organic electronics. Scientists investigate its use as a building block for organic semiconductors, light-emitting materials, or conductive polymers. The chloro substitution influences electronic properties.
For more technical details, you can find information about 6-Chloro-3-hydrazinyl-4-methylpyridazine here.
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds like 3-chloro-6-methylpyridazine have been used in the synthesis of a p38map kinase inhibitor , suggesting that the compound might interact with similar targets.
Mode of Action
It’s worth noting that similar compounds can undergo nickel catalyzed cross coupling reaction with aromatic and heteroaromatic halides . This could potentially lead to the formation of substituted aryl- and heteroaryl pyridazines, which might interact with the target proteins in a specific manner.
Biochemical Pathways
Given the potential role of similar compounds in the inhibition of p38map kinase , it’s plausible that the compound might affect pathways related to inflammation and autoimmune responses.
Pharmacokinetics
According to the search results, 6-Chloro-3-hydrazinyl-4-methylpyridazine has high gastrointestinal absorption . The compound has a log P value of 1.35 (iLOGP), suggesting moderate lipophilicity, which could influence its distribution in the body .
Result of Action
Based on the potential role of similar compounds in the inhibition of p38map kinase , it’s plausible that the compound might have effects on cellular signaling pathways related to inflammation and autoimmune responses.
properties
IUPAC Name |
(6-chloro-4-methylpyridazin-3-yl)hydrazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN4/c1-3-2-4(6)9-10-5(3)8-7/h2H,7H2,1H3,(H,8,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DERJLPZSASYBIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=C1NN)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40466060 | |
Record name | 6-Chloro-3-hydrazinyl-4-methylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40466060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
66530-55-0 | |
Record name | 6-Chloro-3-hydrazinyl-4-methylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40466060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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